molecular formula C21H20N2O5 B5797425 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide

1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide

Cat. No. B5797425
M. Wt: 380.4 g/mol
InChI Key: FYXHYGWGWKWRHG-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, also known as THN, is a synthetic compound that has been studied for its potential therapeutic applications. THN belongs to the class of hydrazones and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells. In addition, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to modulate the activity of various transcription factors, including NF-κB and STAT3, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can reduce tumor growth, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the growth of cancer cells and reduce inflammation. However, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. In addition, the development of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide derivatives with improved pharmacological properties may also be a promising avenue of research.
Conclusion:
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, or 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, is a synthetic compound that has been studied for its potential therapeutic applications. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide exhibits a range of biological activities, including cytotoxicity against cancer cells, anti-inflammatory activity, and neuroprotective activity. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide research, including the investigation of its potential as a therapeutic agent for various diseases and the development of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide derivatives with improved pharmacological properties.

Synthesis Methods

1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can be synthesized through a condensation reaction between 2-naphthohydrazide and 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent, and the product is obtained through a series of purification steps. The purity of the final product is verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation.

properties

IUPAC Name

1-hydroxy-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-26-17-11-9-14(19(27-2)20(17)28-3)12-22-23-21(25)16-10-8-13-6-4-5-7-15(13)18(16)24/h4-12,24H,1-3H3,(H,23,25)/b22-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXHYGWGWKWRHG-WSDLNYQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-hydroxy-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide

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